molecular formula C18H20N2O4 B4797237 3-methoxy-N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}benzamide

3-methoxy-N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}benzamide

Cat. No.: B4797237
M. Wt: 328.4 g/mol
InChI Key: NRHOSUDRQLADOD-UHFFFAOYSA-N
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Description

3-methoxy-N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}benzamide is an organic compound with a complex structure that includes methoxy groups, an amide linkage, and an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the amide bond: This can be achieved by reacting 3-methoxybenzoic acid with 3-aminopropanoic acid under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).

    Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of methoxybenzylamines.

    Substitution: Introduction of alkyl or acyl groups on the aromatic rings.

Scientific Research Applications

3-methoxy-N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

3-methoxy-N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

3-methoxy-N-[3-(2-methoxyanilino)-3-oxopropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-23-14-7-5-6-13(12-14)18(22)19-11-10-17(21)20-15-8-3-4-9-16(15)24-2/h3-9,12H,10-11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHOSUDRQLADOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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